5-ethoxy-1H-pyrazol-3-amine
Description
Contextualizing Pyrazole (B372694) Heterocycles within Contemporary Chemical Sciences
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wisdomlib.orgnih.govglobalresearchonline.net This structural motif imparts a unique combination of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors. globalresearchonline.netmdpi.com These characteristics make pyrazoles highly versatile building blocks in a multitude of scientific disciplines. mdpi.com
In medicinal chemistry, the pyrazole nucleus is a common feature in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities. globalresearchonline.netmdpi.comresearchgate.net Well-known drugs containing the pyrazole core include the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction medication sildenafil. mdpi.combeilstein-journals.org Beyond pharmaceuticals, pyrazole derivatives find applications in agrochemicals as herbicides and insecticides, and in materials science as dyes, fluorescent agents, and liquid crystals. ijpsr.comnih.gov The continued exploration of pyrazole chemistry underscores their established importance and ongoing potential for innovation in various technological fields. wisdomlib.org
Significance of 5-Aminopyrazole Derivatives as Pivotal Scaffolds in Organic and Medicinal Chemistry
Within the diverse family of pyrazoles, 5-aminopyrazole derivatives stand out as particularly valuable synthetic intermediates. mdpi.comnih.gov The presence of a reactive amino group alongside the pyrazole ring's inherent functionalities provides multiple sites for chemical modification, making them powerful synthons for constructing more complex molecular architectures. mdpi.comresearchgate.net
The versatility of 5-aminopyrazoles is demonstrated by their extensive use in the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. beilstein-journals.orgmdpi.comnih.gov These fused systems are of great interest in drug discovery as they can mimic the structure of endogenous purines, which are fundamental components of DNA and RNA. beilstein-journals.orgbeilstein-journals.org This structural mimicry allows them to interact with a variety of biological targets, leading to a wide range of pharmacological effects.
The 5-aminopyrazole scaffold is a key component in numerous compounds investigated for their therapeutic potential. For instance, it forms the basis for the development of kinase inhibitors, which are a critical class of anticancer agents. bas.bgresearchgate.net Research has shown that the position of the amino group on the pyrazole ring is crucial for determining the biological activity and target selectivity of these inhibitors. bas.bg Furthermore, derivatives of 5-aminopyrazole have been explored for their anti-inflammatory, antimicrobial, and anticonvulsant properties, highlighting the broad therapeutic applicability of this structural motif. nih.govnih.gov
Table 1: Examples of Bioactive Fused Heterocycles Synthesized from 5-Aminopyrazoles
| Fused Heterocycle System | Synthetic Approach | Potential Biological Activities | Reference |
| Pyrazolo[1,5-a]pyrimidines | Condensation with 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Anticancer, Anti-inflammatory | beilstein-journals.org |
| Pyrazolo[3,4-b]pyridines | Three-component reaction with arylaldehydes and cyclic ketones | Kinase inhibition | beilstein-journals.org |
| Pyrazolo[3,4-d]pyrimidines | Cyclization of 5-aminopyrazole-4-carboxylic acid derivatives | Anticancer | mdpi.com |
| Imidazo[1,2-b]pyrazoles | Cyclization with chloroacetonitrile (B46850) or similar reagents | Antioxidant | mdpi.com |
Current Research Landscape and Future Prospects of 5-ethoxy-1H-pyrazol-3-amine Analogues
The specific compound, this compound, is a member of the 5-aminopyrazole family where an ethoxy group is present at the 5-position. This substitution can influence the compound's physicochemical properties, such as its solubility and electronic distribution, which in turn can affect its reactivity and biological activity. cymitquimica.com
While extensive research on this compound itself is not widely documented in publicly available literature, its analogues and structurally related compounds are subjects of ongoing investigation. The primary application of such compounds is as building blocks in the synthesis of more complex molecules for various research purposes. smolecule.com For example, the related compound 5-isopropoxy-1H-pyrazol-3-amine is used as a precursor in the development of pharmaceutical agents and specialty chemicals.
The future prospects for analogues of this compound are promising and lie in their potential to generate novel bioactive molecules. By modifying the substituents on the pyrazole ring and the amino group, chemists can create libraries of new compounds for screening against a wide range of biological targets. The exploration of these analogues could lead to the discovery of new therapeutic agents with improved efficacy and selectivity for various diseases. mdpi.com
Research into related substituted pyrazoles has identified compounds with potential applications as kinase inhibitors for cancer therapy and as agents for treating parasitic diseases like cryptosporidiosis. nih.govnih.gov The development of efficient and environmentally friendly synthetic methods, such as multicomponent reactions and flow chemistry, will be crucial for accessing a wider diversity of this compound analogues for biological evaluation. mdpi.com
Table 2: Investigated Applications of Structurally Related Aminopyrazole Derivatives
| Derivative Class | Investigated Application | Key Research Findings | Reference |
| 5-Aminopyrazole-4-carboxamides | Anticryptosporidial agents | Potent inhibitors of Cryptosporidium parvum growth in vitro and in vivo. | nih.gov |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | Kinase inhibitors | Development of selective inhibitors for the PCTAIRE family of kinases. | nih.gov |
| 5-Aryl-3-trifluoromethyl pyrazoles | Synthetic methodology | Silver-catalyzed reaction for the synthesis of trifluoromethyl-substituted pyrazoles. | mdpi.com |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Agrochemical intermediates | Highly regioselective synthesis for potential crop protection applications. | scirp.org |
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOMEQIPIJVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597268 | |
| Record name | 3-Ethoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117717-10-9 | |
| Record name | 3-Ethoxy-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 5 Ethoxy 1h Pyrazol 3 Amine and Its Structural Analogues
Conventional Synthetic Routes to 5-Aminopyrazoles
Traditional methods for synthesizing 5-aminopyrazoles have been well-established for over a century and remain widely used due to their reliability and the accessibility of starting materials. nih.gov These routes primarily involve the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net
Cyclocondensation of Hydrazine Derivatives with β-Ketoesters and β-Ketonitriles
A versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen on the nitrile carbon, yields the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov This approach has been utilized to prepare a vast array of substituted 5-aminopyrazoles. beilstein-journals.org
Similarly, β-ketoesters serve as valuable precursors for 5-aminopyrazoles. nih.gov For instance, the reaction of a β-ketoester with a hydrazine derivative can lead to the formation of a pyrazolone (B3327878) intermediate, which can then be further functionalized. A straightforward, three-step synthesis of 3-(2-aminoethyl)-1H-pyrazol-5-ols has been developed starting from N-Boc-β-alanine, which is first converted to a β-ketoester. Treatment of this β-ketoester with various hydrazine derivatives yields the corresponding 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.
The reaction conditions, such as the solvent and the presence of catalysts, can significantly influence the outcome of these cyclocondensation reactions. conicet.gov.ar
Table 1: Examples of 5-Aminopyrazole Synthesis from β-Keto Precursors
| β-Keto Precursor | Hydrazine Derivative | Product | Reference |
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.orgnih.gov |
| β-Ketoester | Substituted Hydrazine | 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate | |
| (Ethoxymethylene)malononitrile | Aryl Hydrazine | 5-amino-1-aryl-1H-pyrazole-4-carbonitrile | scirp.org |
Strategies for the Formation of the Pyrazole (B372694) Ring System
The formation of the pyrazole ring is a fundamental process in the synthesis of these heterocyclic compounds. ijpsjournal.comresearchgate.net The primary strategies involve the reaction of a hydrazine-containing compound with a 1,3-dielectrophilic species. scispace.comresearchgate.net
Key synthetic strategies include:
Reaction of 1,3-Diketones with Hydrazines: This is a classic and straightforward method for pyrazole synthesis. scispace.comresearchgate.net The reaction typically proceeds by initial condensation to form a hydrazone, followed by cyclization and dehydration. researchgate.net
1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes: This method offers a powerful way to construct the pyrazole ring with high regioselectivity in some cases. scispace.comresearchgate.net
Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This approach leads to the formation of pyrazoline intermediates, which can then be oxidized to yield the aromatic pyrazole ring. scispace.comresearchgate.net
The choice of starting materials and reaction conditions allows for the introduction of various substituents onto the pyrazole core, leading to a diverse range of functionalized compounds.
Regioselectivity Control in 5-Aminopyrazole Synthesis
A significant challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and monosubstituted hydrazines is the potential formation of two regioisomers. researchgate.netnih.gov Controlling the regioselectivity of this reaction is crucial for obtaining the desired product in high yield and purity. thieme-connect.com
Mechanisms Governing Regioisomeric Formation
The formation of regioisomers is governed by the initial nucleophilic attack of the substituted hydrazine on one of the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. acs.org The relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the steric and electronic properties of the 1,3-dicarbonyl compound play a critical role in determining the initial point of attack and, consequently, the final regioisomeric ratio. researchgate.netclockss.org
For instance, in the reaction of monosubstituted hydrazines with alkoxyacrylonitriles, it has been proposed that under basic conditions at low temperatures, kinetic control favors the formation of the 3-substituted pyrazole. thieme-connect.com Conversely, neutral conditions and elevated temperatures promote thermodynamic control, leading to the more stable 5-substituted product through equilibration of the initial Michael adducts. thieme-connect.com The use of fluorinated alcohols as solvents has also been shown to dramatically increase regioselectivity in pyrazole formation. conicet.gov.ar
Practical Approaches for Selective Synthesis
Several practical approaches have been developed to achieve regioselective synthesis of 5-aminopyrazoles. thieme-connect.com One common strategy involves the use of protecting groups to block one of the nitrogen atoms of the hydrazine, thereby directing the reaction towards a single regioisomer. acs.org
Another approach relies on the careful selection of reaction conditions. thieme-connect.com As mentioned, controlling the temperature and pH of the reaction can favor either the kinetic or thermodynamic product. thieme-connect.com For example, the reaction of arylhydrazine hydrochlorides has been used to selectively synthesize 1,3-regioisomers, while the corresponding free hydrazines lead to the 1,5-regioisomers. acs.org Microwave irradiation has also been employed to promote regioselective multicomponent reactions. beilstein-journals.org
A one-pot, three-component cyclocondensation of a β-oxodithioester, an amine, and a hydrazine in the presence of a catalytic amount of acetic acid has been reported to be a highly regioselective method for the synthesis of 1-aryl-3,4-substituted-5-(cycloamino)/(alkylamino)pyrazoles. researchgate.net
Advanced and Environmentally Conscious Synthetic Protocols
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of pyrazole derivatives. researchgate.netrsc.org These advanced protocols aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.net
Modern synthetic approaches include:
Microwave-Assisted Synthesis: This technique often leads to significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. scispace.comchim.itbeilstein-journals.org
Solvent-Free Reactions: Conducting reactions without a solvent can reduce environmental impact and simplify product purification. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving atom economy. beilstein-journals.orgtandfonline.com
Green Catalysis: The use of environmentally benign catalysts, such as sodium p-toluenesulfonate in aqueous media, has been explored for the synthesis of 5-aminopyrazole-4-carbonitriles. researchgate.netencyclopedia.pub
One-Pot, Telescoped Synthesis: A one-pot, telescoped reaction in entirely aqueous conditions has been developed for the synthesis of N-aryl-5-aminopyrazoles from anilines, avoiding the isolation of toxic intermediates. rsc.orgresearchgate.net
These advanced methodologies not only offer environmental benefits but also often provide access to novel pyrazole derivatives that may be difficult to synthesize using traditional methods. acs.org
Microwave-Assisted Organic Synthesis (MAOS) for Pyrazole Formation
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in organic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.com By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity by minimizing side reactions. chemicaljournals.comdergipark.org.trdergipark.org.trresearchgate.net
The application of MAOS to the synthesis of pyrazole derivatives has been particularly successful. dergipark.org.trresearchgate.net For instance, the classical condensation of β-ketonitriles with hydrazines to form 5-aminopyrazoles can be significantly accelerated. A method for preparing 1-aryl-1H-pyrazole-5-amines involves heating an α-cyanoketone or 3-aminocrotononitrile (B73559) with an aryl hydrazine in 1 M HCl using a microwave reactor. nih.gov This procedure, typically completed in 10-15 minutes at 150 °C, achieves yields ranging from 70-90% and uses water as a solvent, highlighting its efficiency and environmental friendliness. nih.gov
In another example, the synthesis of a pyrazolo-pyrimidinyl TSPO ligand involved a pyrazole ring formation step from a dinitrile precursor and hydrazine. nih.gov While conventional heating required 4-6 hours, MAOS achieved the conversion in just 40 minutes at 90 °C. nih.gov Similarly, solvent-free MAOS has been used for the synthesis of pyrazolone derivatives from phenyl hydrazine and ethyl acetoacetate (B1235776), with the reaction completing in just 10 minutes. chemicaljournals.com These examples underscore the utility of MAOS in rapidly producing pyrazole scaffolds.
| Reactants | Conditions | Product Type | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| α-Cyanoketone, Aryl hydrazine | 1 M HCl (aq), 150 °C, MW | 1-Aryl-1H-pyrazole-5-amine | 10-15 min | 70-90% | nih.gov |
| 3-Cyano-N,N-diethyl-4-(4-methoxyphenoyl)-4-oxobutanamide, Hydrazine | Ethanol (B145695)/Acetic Acid, 90 °C, MW | 2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide | 40 min | 42% | nih.gov |
| Phenyl hydrazine, Ethyl acetoacetate | Solvent-free, 280 W, MW | 3-Methyl-1-phenyl-5-pyrazolone | 10 min | High | chemicaljournals.com |
| Phenyl glycidyl (B131873) ether, Pyrazole | Solvent-free, 120 °C, MW | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 1 min | 73% | mdpi.com |
Multicomponent Reactions (MCRs) as Efficient Synthetic Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued in organic synthesis. publish.csiro.aubeilstein-journals.org They offer significant advantages in terms of atom economy, procedural simplicity, and environmental compatibility, making them potent tools for constructing complex heterocyclic compounds. publish.csiro.aursc.org
The synthesis of functionalized 5-aminopyrazoles is well-suited to MCR strategies. A common three-component reaction involves the condensation of aldehydes, malononitrile, and phenylhydrazine. researchgate.netmdpi.com This approach allows for the efficient, one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles. researchgate.netmdpi.com The nucleophilic character of the 5-aminopyrazole core, with reactive centers at the N1-atom, the exocyclic amino group, and the C4-position, allows for diverse subsequent transformations. publish.csiro.aupublish.csiro.au
The outcome of MCRs involving 5-aminopyrazoles can be highly sensitive to reaction conditions, enabling selective synthesis of different isomeric products. acs.org For example, the reaction of 5-aminopyrazoles, cyclic 1,3-diketones, and aromatic aldehydes can yield different fused heterocyclic systems. acs.orgresearchgate.net Performing the reaction in ethanol at reflux may produce a mixture of pyrazoloquinolinones and pyrazoloquinazolinones. acs.org However, the selectivity can be tuned: using microwave heating at 150 °C with triethylamine (B128534) favors the Hantzsch-type pyrazoloquinolinone product, while sonication at room temperature under neutral conditions yields the Biginelli-type pyrazoloquinazolinone. acs.org This demonstrates the high degree of control achievable in MCRs for generating diverse pyrazole-based scaffolds.
| Reactants | Conditions | Major Product | Reference |
|---|---|---|---|
| 5-Amino-3-phenylpyrazole, Dimedone, Aromatic aldehyde | Ethanol, Reflux | Mixture of Pyrazoloquinolinone and Pyrazoloquinazolinone | acs.org |
| 5-Amino-3-phenylpyrazole, Dimedone, Aromatic aldehyde | Triethylamine, 150 °C, MW or conventional heating | Pyrazolo[3,4-b]quinolin-5-one (Hantzsch-type) | acs.org |
| 5-Amino-3-phenylpyrazole, Dimedone, Aromatic aldehyde | Sonication, Room Temperature, Neutral | Pyrazolo[5,1-b]quinazolin-8-one (Biginelli-type) | acs.org |
| 5-Amino-3-phenylpyrazole, Dimedone, Aromatic aldehyde | Sodium ethoxide or Potassium tert-butoxide | Pyrazolo[4,3-c]quinolizin-9-one (via ring-opening/recyclization) | acs.org |
Catalytic Approaches in the Preparation of 5-Aminopyrazoles (e.g., Transition Metal Catalysis)
Catalysis plays a crucial role in the modern synthesis of 5-aminopyrazoles, offering efficient, selective, and often greener alternatives to stoichiometric reagents. nih.gov A wide range of catalysts, including transition metals, molecular iodine, and heterogeneous solid acids, have been developed for this purpose. nih.govmdpi.comajol.infoscispace.com
Transition metals such as copper, silver, rhodium, and ruthenium are particularly effective. mdpi.comresearchgate.netmdpi.com Copper catalysts, for instance, have been used for the dimerization of 5-aminopyrazoles to produce dipyrazole-fused pyridazines and pyrazines through selective C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.com In one study, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine was optimized using different copper salts and oxidants to selectively yield either the pyrazolo[3,4-d]pyridazine or the pyrazolo[3,4-b]pyrazine derivative. mdpi.com Silver catalysts, such as Ag(CF₃CO₂), have been shown to effectively catalyze the cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes to furnish pyrazolo[3,4-b]pyridines. mdpi.com Rhodium(III) has been employed to catalyze the C-H activation and annulation of 1-aryl-1H-pyrazol-5-amines with diazo compounds to access complex N-fused heterocycles. researchgate.net
Beyond transition metals, other catalytic systems have proven valuable. Molecular iodine has been established as an economical and environmentally benign catalyst for the one-pot, three-component synthesis of 4-selanyl- and 4-sulfanyl-5-aminopyrazoles. nih.govd-nb.info These reactions proceed by reacting β-ketonitriles, arylhydrazines, and a selenium or sulfur source in the presence of iodine, affording good to excellent yields. nih.govd-nb.info Furthermore, heterogeneous catalysts like V₂O₅/SiO₂ have been successfully used for the synthesis of 5-aminopyrazoles from ketene (B1206846) S,N-acetals and hydrazine hydrate (B1144303) under solvent-free conditions, offering high yields (88-95%) and the benefits of easy catalyst separation and recycling. mdpi.comajol.infoscispace.com
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(OAc)₂, Benzoyl peroxide | 3-Methyl-1-phenyl-1H-pyrazol-5-amine (dimerization) | Pyrazolo[3,4-d]pyridazine | Switchable C-H/N-H coupling | mdpi.com |
| Ag(CF₃CO₂), TfOH | 5-Aminopyrazoles, Alkynyl aldehydes | Pyrazolo[3,4-b]pyridines | Cascade 6-endo-dig cyclization | mdpi.com |
| Molecular Iodine (I₂) | Benzoylacetonitriles, Arylhydrazines, Diaryl diselenides | 5-Amino-4-(arylselanyl)-1H-pyrazoles | Metal-free, three-component reaction | nih.govd-nb.info |
| V₂O₅/SiO₂ | Ketene S,N-acetals, Hydrazine hydrate | 5-Aminopyrazoles | Heterogeneous, solvent-free | mdpi.comajol.infoscispace.com |
| NaI | β-Ketonitriles, Disulfides, Hydrazines | 4-Sulfenyl-5-aminopyrazoles | Transition-metal-free, mild conditions | acs.org |
Iii. Chemical Reactivity and Transformational Chemistry of 5 Ethoxy 1h Pyrazol 3 Amine Derivatives
Reactions at the Amine Functional Group (C3-Amine)
The amine group at the C3 position is a key site for various chemical modifications, including N-alkylation, N-acylation, and nucleophilic substitution reactions.
The primary amine at the C3 position of the pyrazole (B372694) ring readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental in diversifying the structure and properties of pyrazole derivatives.
N-Alkylation: The nitrogen atom of the amine group can be alkylated using various alkylating agents. For instance, reactions with alkyl halides can introduce alkyl chains to the amine. smolecule.com A general method for N-alkylation of pyrazoles involves using an electrophile in a solvent like DMSO with a base such as diisopropylethylamine (iPr2NEt). acs.org More advanced methods utilize trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offering an alternative to conditions requiring strong bases or high temperatures. semanticscholar.org These reactions are crucial for synthesizing N-alkyl pyrazoles, which are prevalent in many medicinally relevant compounds. semanticscholar.org
N-Acylation: The amine group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. smolecule.comscirp.org For example, 5-amino-3-methyl-pyrazole can be acylated with acetic anhydride (B1165640) or benzoyl chloride to yield 5-acylamino pyrazoles. scirp.orgscirp.org These acylated products can be further modified; for instance, reduction with lithium aluminum hydride (LiAlH4) can produce 5-alkylamino pyrazoles. scirp.orgscirp.org
The following table summarizes representative N-alkylation and N-acylation reactions of aminopyrazole derivatives.
| Reactant (Aminopyrazole Derivative) | Reagent | Product | Reaction Type | Reference |
| 1H-Pyrazole | Electrophile, iPr2NEt, DMSO | N-Alkyl-1H-pyrazole | N-Alkylation | acs.org |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate, Acid catalyst | N-Alkyl pyrazole | N-Alkylation | semanticscholar.org |
| 5-Amino-3-methyl-pyrazole | Acetic anhydride or Benzoyl chloride | 5-Acylamino pyrazole | N-Acylation | scirp.orgscirp.org |
This table is interactive. Click on the headers to sort the data.
The amine group at the C3 position can participate in various nucleophilic substitution reactions, a key transformation being diazotization.
Diazotization: The 3-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). scirp.orgconicet.gov.ar These diazonium salts are versatile intermediates. For example, they can undergo intramolecular cyclization to form fused heterocyclic systems like pyrazolo[3,4-d] semanticscholar.orgmdpi.comkuleuven.betriazin-4-ones. scirp.orgconicet.gov.ar The reaction is believed to proceed through a diazocarboxamide or diazoic acid intermediate. conicet.gov.ar The diazotization of 3-substituted 5-amino-1H-pyrazoles with sodium nitrite and an acid like sulfuric acid or tetrafluoroboric acid yields the corresponding pyrazole-5-diazonium salts. arkat-usa.org These salts can then be coupled with various nucleophiles. researchgate.net
A notable application is the synthesis of pyrazolo[5,1-c] semanticscholar.orgmdpi.comias.ac.intriazine dyes by reacting pyrazolylazo malononitriles and ethyl pyrazolylazo cyanoacetate (B8463686) in glacial acetic acid.
N-Alkylation and N-Acylation Reactions
Reactions of the Pyrazole Heterocycle
The pyrazole ring itself is amenable to a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions. The presence of both electron-donating (amine and ethoxy) and electron-withdrawing (pyrazole nitrogens) groups influences the regioselectivity of these reactions.
The pyrazole ring is considered a π-excessive system, making it generally reactive towards electrophiles, primarily at the C4 position. chim.it However, the introduction of electron-withdrawing groups can facilitate nucleophilic substitution. chim.itmdpi.com
Electrophilic Aromatic Substitution (EAS): The C4 position of the pyrazole ring is the most susceptible to electrophilic attack. chim.itmdpi.comencyclopedia.pub Reactions such as nitration, halogenation, and sulfonation typically occur at this position. For instance, the high reactivity of the 4-carbon of aminopyrazoles towards electrophilic sulfonation can sometimes hinder cyclization reactions under highly acidic conditions. cdnsciencepub.com
Nucleophilic Aromatic Substitution (NAS): While less common due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution can occur, particularly when the ring is substituted with strong electron-withdrawing groups. chim.itmdpi.comencyclopedia.pub For example, microwave-assisted nucleophilic attack of primary alkylamines on 5-chloropyrazoles has been used to synthesize 5-alkylamino-N-arylpyrazoles. chim.it The reaction of 4-chloro-1H-pyrazolo[3,4-b]pyridines with aminoalkylphosphoramidates proceeds via nucleophilic aromatic substitution to yield phosphoramidate (B1195095) derivatives. scielo.br
The pyrazole ring itself is generally stable to oxidation and reduction, but substituents on the ring can undergo these reactions.
Oxidation: While the pyrazole core is relatively resistant to oxidation, substituents can be oxidized. For example, pyrazolic alcohols can be oxidized to the corresponding formylpyrazoles using reagents like pyridinium (B92312) chlorochromate (PCC). chim.it
Reduction: The pyrazole ring can be reduced under specific conditions, although this is not a common transformation. smolecule.com More frequently, reducible functional groups attached to the pyrazole ring are targeted. For instance, nitro groups on the pyrazole ring can be reduced to amino groups using reagents like hydrogen gas with a palladium catalyst.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring
Synthetic Utility as Precursors for Complex Heterocyclic Architectures
5-Amino-1H-pyrazoles, including 5-ethoxy-1H-pyrazol-3-amine, are highly valuable precursors for the synthesis of a wide variety of fused heterocyclic systems. chim.itmdpi.com This is due to the presence of two nucleophilic centers (the N1 nitrogen and the C3-amine), which can react with 1,3-bielectrophiles to form new rings.
Pyrazolo[1,5-a]pyrimidines: Condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. kuleuven.bemdpi.comwiley.com For example, reaction with diethyl ethoxymethylenemalonate followed by cyclization is a key step in synthesizing these fused systems. kuleuven.be This class of compounds is of significant interest due to its structural analogy to purines. ias.ac.inchim.it
Pyrazolo[3,4-b]pyridines: These fused heterocycles can be synthesized from 5-aminopyrazoles through condensation with various 1,3-dielectrophilic partners. semanticscholar.orgmdpi.commdpi.comcdnsciencepub.commdpi.com The Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds containing an active methylene (B1212753) group is a versatile method for preparing pyrazolo[3,4-b]pyridines. semanticscholar.org Another approach is the Gould-Jacobs reaction, where 5-aminopyrazoles react with reagents like diethyl ethoxymethylenemalonate, followed by thermal cyclization. cdnsciencepub.commdpi.com
The following table provides examples of complex heterocyclic architectures synthesized from aminopyrazole precursors.
| Precursor (Aminopyrazole Derivative) | Reagent(s) | Product (Heterocyclic Architecture) | Reference |
| 3-Amino-4-fluoro pyrazole | Diethyl ethoxymethylenemalonate | 3-Fluoro pyrazolo[1,5-a]pyrimidine | kuleuven.be |
| 5-Amino-1H-pyrazoles | 1,3-Ketoesters | Pyrazolo[1,5-a]pyrimidines | wiley.com |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |
| 5-Aminopyrazoles | Diethyl ethoxymethylenemalonate | 4-Hydroxypyrazolo[3,4-b]pyridines | cdnsciencepub.com |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones, ZrCl4 | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Construction of Fused Pyrazolo[1,5-a]pyrimidine Systems
The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent application of aminopyrazole derivatives, owing to the significant biological activities associated with this scaffold. semanticscholar.org The most common approach involves the cyclocondensation reaction between a 3-aminopyrazole (B16455) and a 1,3-bielectrophilic species. mdpi.comrsc.org
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, such as acetylacetone (B45752), is a well-established method for constructing the pyrazolo[1,5-a]pyrimidine core. beilstein-journals.org For instance, the reaction of 5-amino-3-(4-iodophenyl)pyrazole with acetylacetone in ethanol (B145695) leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidine derivative. beilstein-journals.org Similarly, β-enaminones are highly effective reagents for this transformation, often providing high yields under microwave irradiation. rsc.orgresearchgate.net The use of β-enaminones can offer control over regioselectivity due to the directed initial condensation at the β-carbon. researchgate.net
Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. One such method involves a copper(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles. acs.org This one-pot reaction proceeds through the in situ formation of α,β-unsaturated ketones via a radical-mediated process, followed by cyclization to afford diversely substituted pyrazolo[1,5-a]pyrimidines. acs.orgrsc.org Microwave-assisted synthesis has also been shown to be an effective technique, significantly reducing reaction times for the condensation of aminopyrazoles with reagents like ethyl acetoacetate (B1235776) and benzylidenemalononitrile. clockss.org
The regiochemistry of these cyclization reactions is a critical aspect, and modern spectroscopic techniques such as 15N HMBC and NOE difference experiments are instrumental in unambiguously determining the structure of the resulting isomers. semanticscholar.org The nature and position of substituents on both the aminopyrazole and the 1,3-dicarbonyl compound can influence the reaction's outcome. beilstein-journals.org For example, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with diketones demonstrates high chemoselectivity and regiospecificity. beilstein-journals.org
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Derivatives
| Aminopyrazole Reactant | 1,3-Bielectrophile | Reaction Conditions | Product | Reference |
| 4-phenyldiazenyl-1H-pyrazole-3,5-diamine | 3-piperidino-2-propenenitrile | Condensation, cyclization, hydrolysis | Pyrazolo[1,5-a]pyrimidine derivative | semanticscholar.org |
| 5-amino-3-(4-iodophenyl)pyrazole | Acetylacetone | Ethanol | Pyrazolo[1,5-a]pyrimidine derivative | beilstein-journals.org |
| 3-Aminopyrazoles | Saturated Ketones | Cu(II)-catalyst, one-pot | Functionalized pyrazolo[1,5-a]pyrimidines | acs.org |
| 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine | Ethyl acetoacetate | Microwave irradiation (440 W) | 4,7-dihydro-pyrazolo[1,5-a]pyrimidin-7-one | clockss.org |
| 3-methyl-1H-pyrazol-5-amine | β-enaminones | Microwave irradiation (180 °C) or reflux in acetic acid | 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines | rsc.org |
Synthesis of Imidazo[1,2-b]pyrazoles and Related Ring Fusions
The imidazo[1,2-b]pyrazole scaffold is another important heterocyclic system accessible from aminopyrazole precursors, including derivatives of this compound. beilstein-journals.orgd-nb.info These compounds are of significant interest due to their pharmacological potential. beilstein-journals.orgd-nb.info
A powerful and versatile method for the synthesis of imidazo[1,2-b]pyrazoles is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgd-nb.info This reaction involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide. beilstein-journals.orgd-nb.inforesearchgate.net The GBB reaction can be performed in a one-pot, sequential manner, offering a rapid and efficient route to a diverse library of imidazo[1,2-b]pyrazoles. beilstein-journals.orgd-nb.info For example, 5-aminopyrazole-4-carbonitrile can be generated in situ and subsequently reacted with various aldehydes and isocyanides to produce a range of substituted imidazo[1,2-b]pyrazoles in good yields. beilstein-journals.orgd-nb.info The reaction is often promoted by a catalytic amount of a Brønsted or Lewis acid. beilstein-journals.orgd-nb.info
Other synthetic strategies for constructing the imidazo[1,2-b]pyrazole core from aminopyrazoles include:
Aza-Wittig Reaction: The reaction of a 5-aminopyrazole with triphenylphosphine (B44618) and carbon tetrachloride generates a phosphoranylidene intermediate, which then cyclizes with an α-chloroketone to yield the imidazo[1,2-b]pyrazole. scirp.orgscirp.org
Dehydration/Cyclization: Treatment of an N-substituted aminopyrazole with a dehydrating agent like concentrated sulfuric acid can induce intramolecular cyclization. For example, an aminopyrazole bearing a hydroxyethyl (B10761427) group on the nitrogen can be formylated and then cyclized with sodium hydride. scirp.orgscirp.org
Reaction with Hydroximoyl Chlorides: 5-Aminopyrazoles react with α-ketohydroximoyl chlorides to afford 3-nitroso-1H-imidazo[1,2-b]pyrazoles. scirp.orgscirp.org
Acylation and Cyclization: Acylation of a 5-aminopyrazole with chloroacetyl chloride, followed by cyclization, yields 3H-imidazo[1,2-b]pyrazol-2-ol derivatives. scirp.orgscirp.org
The regioselectivity of these reactions is a key consideration, as the cyclization can potentially lead to different regioisomers and tautomeric forms. beilstein-journals.orgd-nb.info Detailed NMR studies are often required to confirm the precise structure of the products. beilstein-journals.orgd-nb.info
Table 2: Selected Syntheses of Imidazo[1,2-b]pyrazoles from Aminopyrazoles
| Aminopyrazole Reactant | Reagents | Key Transformation | Product Type | Reference |
| 5-Aminopyrazole-4-carbonitrile | Aldehydes, Isocyanides | Groebke–Blackburn–Bienaymé (GBB) Reaction | 1H-Imidazo[1,2-b]pyrazoles | beilstein-journals.orgd-nb.info |
| 5-Amino-3-phenyl-1H-pyrazole | P(Ph)3/C2Cl6/Et3N, α-chloroketone | Aza-Wittig Reaction | Imidazo[1,2-b]pyrazoles | scirp.orgscirp.org |
| Amino-1-(2-hydroxyethyl)pyrazole | Ac2O–HCOOH, NaH | Formylation and Cyclization | 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | scirp.orgscirp.org |
| 5-Amino-3-phenyl-1H-pyrazole | Hydroximoyl chloride | Reaction with electrophile | 3-nitroso-1H-imidazolo[1,2-b]pyrazoles | scirp.org |
| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | Acylation and Cyclization | 3H-imidazo[1,2-b]pyrazo-2-ol | scirp.org |
Cycloaddition and Annulation Reactions Leading to Novel Scaffolds
Beyond the construction of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles, this compound and its analogs participate in a variety of cycloaddition and annulation reactions to generate other novel heterocyclic scaffolds. These reactions leverage the nucleophilic centers of the aminopyrazole to react with various electrophilic partners.
One important class of reactions is the [3+2] cycloaddition. For instance, 5-aminopyrazoles can react with nitriles, such as 3,4-dimethoxybenzonitrile, in the presence of an aldehyde to form imidazo[1,2-b]pyrazole-4-carbonitriles. scirp.org Similarly, cyclocondensation with isocyanides and aromatic aldehydes also leads to imidazo[1,2-b]pyrazole derivatives. scirp.org
Annulation reactions provide another pathway to fused systems. A notable example is the copper(II)-catalyzed [3+3] annulation of 3-aminopyrazoles with saturated ketones, which, as mentioned earlier, generates pyrazolo[1,5-a]pyrimidines through a dehydrogenative coupling process. acs.org This method is significant for its use of readily available starting materials to build complex heterocyclic structures. acs.orgrsc.org
Furthermore, diazotization of 5-aminopyrazole-4-carbonitriles can lead to the formation of pyrazolo[3,4-d] semanticscholar.orgbeilstein-journals.orgbeilstein-journals.orgtriazin-4-ones, which are structural analogs of purines. scirp.org The reaction proceeds through a diazoic acid or diazocarboxamide intermediate and provides access to a class of compounds with known biological activities. scirp.org
The reaction of pyrazolo[1,5-a]pyrimidines, derived from aminopyrazoles, with aromatic diazonium chlorides can also lead to further fused systems, such as pyrazolo[3,4-d]pyridazines. ekb.eg These transformations highlight the utility of aminopyrazoles as building blocks for a wide array of complex, polycyclic heterocyclic systems.
Table 3: Examples of Cycloaddition and Annulation Reactions
| Aminopyrazole Derivative | Reactant(s) | Reaction Type | Resulting Scaffold | Reference |
| 3,5-diamino-1H-pyrazole-4-carbonitrile | 3,4-dimethoxybenzonitrile, aldehyde | [3+2] Cycloaddition | Imidazo[1,2-b]pyrazole-4-carbonitrile | scirp.org |
| 5-aminopyrazole | Aromatic aldehyde, isocyanide | [3+2] Cycloaddition/Cyclocondensation | N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amine | scirp.org |
| 3-Aminopyrazoles | Saturated ketones | [3+3] Annulation | Pyrazolo[1,5-a]pyrimidines | acs.org |
| 5-aminopyrazole-4-carbonitriles | Diazotizing agents | Diazotization/Cyclization | Pyrazolo[3,4-d] semanticscholar.orgbeilstein-journals.orgbeilstein-journals.orgtriazin-4-ones | scirp.org |
| Pyrazolo[1,5-a]pyrimidine (from aminopyrazole) | Aromatic diazonium chlorides | Coupling/Annulation | Pyrazolo[3,4-d]pyridazines | ekb.eg |
V. Computational Chemistry and Theoretical Investigations of 5 Ethoxy 1h Pyrazol 3 Amine Systems
Electronic Structure and Geometrical Optimizations
Theoretical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons within its structure.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties of organic compounds. raco.catresearchgate.net By applying functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 5-ethoxy-1H-pyrazol-3-amine can be optimized to its lowest energy state. mdpi.com These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial configuration.
The optimized geometry reveals a nearly planar pyrazole (B372694) ring, a common feature for this heterocyclic system. The ethoxy and amine substituents also adopt specific conformations relative to the ring to minimize steric hindrance and maximize stabilizing interactions. Theoretical calculations for related pyrazole derivatives provide a basis for the expected geometric parameters. raco.cat
Table 1: Theoretically Calculated Geometrical Parameters for this compound (Optimized via DFT)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C3-N(amine) | ~1.37 Å |
| C5-O(ethoxy) | ~1.35 Å | |
| N1-N2 | ~1.36 Å | |
| N2-C3 | ~1.33 Å | |
| C3-C4 | ~1.41 Å | |
| C4-C5 | ~1.38 Å | |
| C5-N1 | ~1.34 Å | |
| O-C(ethyl) | ~1.44 Å | |
| Bond Angles | N1-N2-C3 | ~112.0° |
| N2-C3-C4 | ~105.5° | |
| C3-C4-C5 | ~107.5° | |
| C4-C5-N1 | ~106.0° | |
| C5-N1-N2 | ~109.0° | |
| Dihedral Angle | C4-C5-O-C(ethyl) | ~180° or ~0° |
Note: The values presented are representative and derived from typical DFT calculations on substituted pyrazole systems. Actual values may vary slightly based on the specific level of theory and basis set used.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying potential values.
For this compound, the MEP map reveals distinct regions of negative and positive potential.
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is concentrated around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. researchgate.net
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The highest positive potential is located on the hydrogen atoms of the amine (-NH2) group and the N-H of the pyrazole ring, making them primary sites for hydrogen bonding. researchgate.net
Neutral Potential (Green): These regions typically surround the carbon backbone of the molecule.
This charge distribution analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reactants. researchgate.net
Density Functional Theory (DFT) Calculations for Molecular Properties
Conformational Analysis and Energy Landscapes
The flexibility of the ethoxy substituent and the potential for proton migration (tautomerism) mean that this compound can exist in several different forms. Computational analysis helps to map the energy landscape and identify the most stable structures.
Pyrazoles substituted with an amino group at position 3 or 5 are subject to annular prototropic tautomerism, where the proton on the ring nitrogen can migrate between the two nitrogen atoms. mdpi.comresearchgate.net This results in an equilibrium between the this compound and the 3-ethoxy-1H-pyrazol-5-amine tautomers.
Theoretical studies on substituted aminopyrazoles have shown that the relative stability of tautomers is heavily influenced by the electronic nature of the substituents. mdpi.com Electron-donating groups, such as amino (-NH2) and ethoxy (-OC2H5), generally favor the tautomer where the substituent is at the 3-position relative to the ring NH group. mdpi.com Therefore, for this compound, the tautomer with the amine group at C3 and the ethoxy group at C5 is expected to be the more stable form. DFT calculations can quantify the energy difference between the tautomers, allowing for the prediction of their equilibrium ratio in different environments (gas phase or in solution). mdpi.com
Investigation of Tautomeric Forms and Equilibrium
In Silico Prediction of Reactivity and Regioselectivity
Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of this compound. By analyzing its electronic properties, one can forecast the most likely outcomes of chemical reactions.
The molecule possesses several nucleophilic centers: the exocyclic amino group, the pyrrole-type ring nitrogen (N1), and the pyridine-type ring nitrogen (N2). beilstein-journals.org The regioselectivity of reactions, such as alkylation or acylation, depends on the relative nucleophilicity of these sites. Analysis of the MEP map and frontier molecular orbitals (HOMO/LUMO) helps predict which site is most reactive. raco.catresearchgate.net The HOMO (Highest Occupied Molecular Orbital) often indicates the site of initial nucleophilic attack. For aminopyrazoles, the HOMO density is typically high on the exocyclic amino group and the C4 carbon, suggesting these are primary sites for reaction with electrophiles. The MEP map complements this by showing the N2 nitrogen as a highly negative site, making it a strong candidate for protonation or coordination to metal ions. researchgate.net These in silico predictions provide a rational basis for designing synthetic routes and explaining experimentally observed product distributions. beilstein-journals.orgraco.cat
Molecular Modeling for Pre-clinical Biological Target Interaction Studies
Molecular modeling is a cornerstone of modern drug design, enabling researchers to visualize and analyze the interactions between a potential drug molecule (a ligand) and its biological target, typically a protein or enzyme, at the atomic level. This pre-clinical assessment helps in prioritizing candidates for synthesis and experimental testing, thereby saving time and resources. For the pyrazole class of compounds, which includes this compound, these studies are instrumental in identifying potential therapeutic applications, from anticancer to antimicrobial agents. researchgate.nettandfonline.com
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. The primary goals are to predict the binding mode and to estimate the binding affinity (strength of binding), which is often represented as a docking score or binding energy. A lower binding energy typically suggests a more stable and favorable interaction.
While specific docking studies for this compound were not found in the surveyed literature, numerous studies on related pyrazole derivatives highlight the utility of this approach. For instance, pyrazole derivatives have been docked against a variety of enzymes to explore their inhibitory potential. These targets include human Carbonic Anhydrases (hCA I and hCA II), which are relevant for conditions like glaucoma and epilepsy, and various protein kinases, which are critical targets in cancer therapy. tandfonline.comnih.gov
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, or ligand, is then computationally placed into the protein's active site—the region responsible for its biological activity. The simulation software then calculates the most likely binding poses and their corresponding energies.
Illustrative Docking Study Findings for Pyrazole Derivatives:
To illustrate the type of data generated, the table below summarizes findings from a molecular docking study of various pyrazole derivatives against human carbonic anhydrase isoforms (hCA I and hCA II). nih.gov The results show the binding affinities (expressed as KI values, where a smaller value indicates stronger inhibition) and key interacting amino acid residues within the enzyme's active site. Such interactions, often hydrogen bonds and hydrophobic contacts, are critical for the ligand's ability to inhibit the enzyme.
| Compound | Target Enzyme | Binding Affinity (KI in nM) | Key Interacting Residues |
| Compound 6 | hCA I | 5.13 | His94, His96, His119, Thr199, Thr200 |
| Compound 6 | hCA II | 11.77 | His94, His96, Val121, Thr199, Thr200 |
| Compound 8 | hCA I | 16.90 | His94, His96, Gln92, Thr199, Thr200 |
| Compound 8 | hCA II | 67.39 | His94, His96, Val121, Leu198, Thr200 |
| Compound 10 | hCA I | 14.86 | His94, His96, Gln92, Thr199, Thr200 |
| Compound 10 | hCA II | 21.98 | His94, His96, Val121, Leu198, Thr200 |
This table is illustrative and based on data for other pyrazole derivatives to demonstrate the output of docking studies. nih.gov No specific docking data for this compound was found.
Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in potency, researchers can identify which chemical features are essential for its function. Predictive SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical and machine learning methods to create mathematical models that can predict the activity of novel, unsynthesized compounds. nih.gov
No specific predictive SAR models for this compound were identified in the literature search. However, SAR and QSAR studies are frequently performed on series of pyrazole derivatives to guide the optimization of lead compounds. researchgate.netnih.gov These models help researchers understand how factors like the size, shape, and electronic properties of different substituents on the pyrazole ring influence the interaction with a biological target.
For example, a QSAR study on a series of pyrazole derivatives might reveal that adding an electron-withdrawing group at a specific position increases its anticancer activity, while adding a bulky group at another position decreases it. nih.gov This information is invaluable for designing the next generation of compounds with improved efficacy.
Illustrative SAR Findings for Pyrazolo[3,4-d]pyrimidine Derivatives:
The following table demonstrates a simplified SAR analysis for a series of pyrazolo[3,4-d]pyrimidine derivatives, which are synthesized from aminopyrazole precursors. It shows how different substituents (R) on the pyrazole ring system can affect the antibacterial activity, measured by the minimum inhibitory concentration (MIC).
| Compound | Substituent (R) | Antibacterial Activity (MIC in µg/mL) |
| Derivative 3a | Phenyl | > 500 |
| Derivative 3b | 4-Methylphenyl | 250 |
| Derivative 3c | 4-Methoxyphenyl | 125 |
| Derivative 3d | 4-Chlorophenyl | 62.5 |
| Derivative 3e | 2,4-Dichlorophenyl | 31.25 |
This table is illustrative and based on data for pyrazolo[3,4-d]pyrimidine derivatives to demonstrate the principles of SAR analysis. No specific SAR data for this compound was found.
From this illustrative data, a clear SAR trend emerges: the antibacterial activity increases with the introduction of electron-withdrawing and halogen substituents on the phenyl ring. Such insights allow chemists to rationally design more potent analogues.
Vi. Advanced Research Applications of 5 Ethoxy 1h Pyrazol 3 Amine and Derived Structures
Applications in Pre-clinical Medicinal Chemistry and Drug Discovery Research
The versatility of the 5-ethoxy-1H-pyrazol-3-amine core structure allows for the generation of diverse molecular architectures, leading to the discovery of compounds with significant therapeutic potential.
Derivatives of this compound have been extensively studied for their ability to interact with and modulate the activity of various enzymes and receptors, which are often implicated in disease pathways. The pyrazole (B372694) ring is a key pharmacophore that can influence enzyme activity and signal transduction.
Kinase Inhibition: The 3-aminopyrazole (B16455) moiety is a recognized scaffold for developing kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives incorporating the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been investigated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK16, which are involved in cell cycle regulation and are considered targets for cancer therapy.
Enzyme Modulation in Inflammation: The pyrazole structure is instrumental in modulating enzymes involved in inflammatory processes. For instance, certain pyrazolyl urea (B33335) derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade that regulates the production of pro-inflammatory cytokines like TNF-α.
Receptor Antagonism: While direct receptor modulation data for this compound is specific, the broader class of pyrazole derivatives has been explored for such activities. Their ability to adopt specific conformations allows them to bind to receptor sites, potentially blocking the action of endogenous ligands.
The following table summarizes the enzyme and receptor modulation activities of some pyrazole derivatives.
| Derivative Class | Target Enzyme/Receptor | Therapeutic Area |
| Pyrazolyl ureas | p38α MAPK | Inflammation |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amines | Cyclin-Dependent Kinases (e.g., CDK16) | Cancer |
| Pyrazole-based compounds | Janus Kinases (JAK2/3) | Myeloproliferative disorders, Cancer |
| Pyrazolo[1,5-a]pyrimidines | Phosphodiesterase 2A (PDE2A) | Neuropsychiatric/Neurodegenerative disorders |
This table is generated based on data from multiple sources.
The structural framework of this compound has given rise to compounds with significant activities against inflammation, bacteria, and fungi in preclinical cell-based assays.
Anti-inflammatory Activity: Pyrazole derivatives have shown considerable anti-inflammatory effects. Studies have demonstrated that certain pyrazole-phenol derivatives can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in preclinical models. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), with some derivatives showing selectivity for COX-2 over COX-1, which could lead to a better gastrointestinal safety profile.
Antimicrobial and Antifungal Activities: A wide range of pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The introduction of different substituents onto the pyrazole ring can modulate the antimicrobial spectrum and potency. For example, the incorporation of electron-withdrawing groups like bromo and nitro has been observed to enhance activity against several bacterial strains. Some pyrazole derivatives have exhibited promising antifungal activity against species like Aspergillus niger and Candida albicans.
Contributions to Agricultural Chemistry Research
Mechanistic Understanding of Their Role in Crop Protection
While direct research on the mechanistic action of this compound in crop protection is specific, the broader class of pyrazole derivatives is well-established in the agrochemical industry. dovepress.comgoogle.com Many commercially successful fungicides and insecticides are based on the pyrazole moiety. dovepress.com For instance, pyraclostrobin (B128455) and benzovindiflupyr (B602336) are prominent fungicides that leverage the pyrazole core. dovepress.com The mode of action for many pyrazole-based fungicides involves the inhibition of mitochondrial respiration in pathogenic fungi, disrupting their energy supply and leading to cell death. Insecticides containing this scaffold, such as chlorantraniliprole, often work by targeting the ryanodine (B192298) receptors in insects, which leads to uncontrolled calcium release and muscle dysfunction. The structural features of this compound, with its amino and ethoxy groups, provide reactive sites for the synthesis of new agrochemical candidates. researchgate.netnih.gov These functional groups can be modified to fine-tune the compound's biological activity, selectivity, and environmental persistence. nih.govijrpr.com
Advancements in Materials Science Applications
The pyrazole scaffold is increasingly recognized for its contribution to the development of advanced materials with unique properties. ijrpr.com Derivatives of this compound are being explored for their potential to create novel polymers, coatings, and functional materials.
The incorporation of pyrazole units into polymer backbones can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and mechanical strength. ijrpr.comias.ac.in Researchers have successfully synthesized polyazomethines based on pyrazole moieties using polycondensation techniques. tandfonline.comtandfonline.com These polymers exhibit high thermal stability and a crystalline nature. tandfonline.comtandfonline.com The solubility of such polymers can be tailored by modifying the substituents on the pyrazole ring. tandfonline.com For example, certain pyrazole-containing polyazomethines are soluble in organic solvents like DMF, DMSO, and THF. tandfonline.com The presence of the pyrazole ring can also improve the rheological properties of pigment dispersions when used as an additive in paints and coatings. google.com This leads to improved performance in various industrial applications, including automotive finishes. google.com
Table 1: Solubility of Pyrazole-Containing Polyazomethines
| Polymer | DMF | DMSO | THF | Acetone | DCM |
| PAZm-Py1 | Soluble | Soluble | Soluble | Insoluble | Insoluble |
| PAZm-Py2 | Soluble | Soluble | Soluble | Insoluble | Partially Soluble |
| PAZm-Py3 | Soluble | Soluble | Soluble | Insoluble | Partially Soluble |
| PAZm-Py4 | Soluble | Soluble | Soluble | Insoluble | Insoluble |
| Data sourced from a study on polyazomethine derivatives. tandfonline.com |
Derivatives of pyrazole, including fused systems like pyrazolo[1,5-a]pyrimidines, are gaining significant attention for their intriguing photophysical properties. bohrium.commdpi.commdpi.com These compounds can exhibit strong fluorescence and are being investigated as organic fluorophores for various applications. bohrium.commdpi.com The synthesis of pyrazolo[1,5-a]pyrimidines often starts from 3-aminopyrazoles, highlighting a potential application pathway for this compound. rsc.org The emission characteristics of these fluorophores can be tuned by introducing different substituent groups. bohrium.com
In the realm of organic light-emitting diodes (OLEDs), pyrazoline derivatives have been utilized as emissive or hole-transporting materials. researchgate.net The nitrogen atoms in the pyrazole ring facilitate electron transfer, and extended conjugation can lead to bright luminescence. researchgate.net Some pyrazole-based compounds have been synthesized for their potential use in the emissive layer of OLEDs. rsc.org For instance, certain N-acyl pyrazole derivatives have shown promising luminescent properties and the ability to form high-quality thin solid layers, which is crucial for OLED fabrication. rsc.org Furthermore, lanthanide complexes incorporating pyrazole-containing ligands have been developed for near-infrared (NIR) OLEDs, demonstrating high photoluminescence quantum yields. nih.gov Heteroleptic cerium(III) complexes with substituted pyrazole ligands have also shown excellent performance in blue OLEDs, with high external quantum efficiencies. acs.org
Table 2: Performance of a Blue OLED Employing a Cerium(III) Pyrazole Complex
| Parameter | Value |
| Turn-on Voltage | 3.2 V |
| Maximum Luminance | 29,200 cd m⁻² |
| External Quantum Efficiency | 12.5% |
| Data from a study on heteroleptic cerium(III) complexes. acs.org |
The rigid structure of the pyrazole ring contributes to the thermal and mechanical stability of materials it is incorporated into. ijrpr.comias.ac.in Research into pyrazole-containing polymers has demonstrated their high thermal stability. ias.ac.intandfonline.comtandfonline.com For example, thermogravimetric analysis (TGA) of certain pyrazole-based copolymers and homopolymers showed stability up to 200°C and 230°C, respectively. ias.ac.in The design of advanced energetic materials has also leveraged the pyrazole backbone, aiming to achieve a balance between high detonation performance and thermal stability. rsc.orgrsc.orgresearchgate.net By functionalizing pyrazole frameworks, researchers have synthesized materials with exceptional thermal stability (decomposition temperatures up to 314°C) and impressive detonation properties, outperforming some traditional high-energy explosives. rsc.orgrsc.org These findings underscore the potential of pyrazole derivatives in creating robust materials for demanding applications.
Exploration of Photophysical Properties for Functional Materials (e.g., Fluorophores, OLEDs)
Role in Analytical Chemistry Methodologies
The unique chemical structure of this compound and its derivatives makes them relevant in the field of analytical chemistry.
In analytical chemistry, well-characterized compounds are essential as reference materials for method development, validation, and quality control. This compound hydrochloride is available as a certified reference material, indicating its use in standardizing analytical procedures. sigmaaldrich.com A highly sensitive and validated reverse-phase high-performance liquid chromatography (RP-HPLC-PDA) method has been developed for the detection and quantification of a novel derivative of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole. researchgate.net This method demonstrated excellent linearity, precision, and accuracy, making it a reliable tool for quality control of the novel compound in both raw material and finished product forms. researchgate.net The availability of such reference standards and validated analytical methods is crucial for ensuring the quality and consistency of research and development involving these pyrazole derivatives. researchgate.net
Table 3: Validation Parameters of an RP-HPLC-PDA Method for a Pyrazole Derivative
| Parameter | Result |
| Linearity (R²) | 0.9994 |
| Concentration Range | 2.5–50 µg/mL |
| Limit of Detection (LOD) | 2.43 µg/mL |
| Limit of Quantification (LOQ) | 7.38 µg/mL |
| Recovery Rates | 110% - 112% |
| Data from a study on a novel pyrazolone-based derivative. researchgate.net |
Vii. Future Directions and Emerging Research Opportunities for 5 Ethoxy 1h Pyrazol 3 Amine
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly moving towards environmentally benign processes. For pyrazole (B372694) derivatives, this involves adopting green chemistry principles to minimize waste and energy consumption. rsc.org Future research on 5-ethoxy-1H-pyrazol-3-amine is expected to focus on developing sustainable synthetic routes that improve upon traditional methods.
Key areas for development include:
Novel Catalytic Systems: Exploring the use of heterogeneous nanocatalysts, such as modified layered double hydroxides (LDH) or nano-ZnO, could offer high yields, selectivity, and catalyst reusability. rsc.orgmdpi.com The use of biocatalysts like Bovine Serum Albumin (BSA) also presents a green and inexpensive option. researchgate.net
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for related pyrazole syntheses. nih.gov Applying this technique to the synthesis of this compound could lead to more efficient processes.
Greener Reaction Media: Shifting from conventional organic solvents to aqueous media or solvent-free conditions is a primary goal of green chemistry. chemmethod.commdpi.com Research into water-based syntheses or solid-state grinding techniques for this compound could significantly reduce its environmental impact. nih.gov
| Parameter | Conventional Synthesis | Potential Green Synthesis |
|---|---|---|
| Catalyst | Homogeneous mineral acids/bases | Reusable nanocatalysts, biocatalysts (e.g., nano-ZnO, LDH, BSA) rsc.orgmdpi.comresearchgate.net |
| Solvent | Volatile organic compounds (VOCs) | Water, ethanol (B145695), or solvent-free conditions nih.govchemmethod.commdpi.com |
| Energy Input | Prolonged conventional heating | Microwave irradiation, sonication, room temperature nih.govmdpi.com |
| Reaction Type | Multi-step reactions | One-pot, multi-component reactions (MCRs) rsc.orgmdpi.com |
| Efficiency | Often generates significant by-products | High atom economy, short reaction times, high yields rsc.orgmdpi.com |
Comprehensive Investigation of Solid-State Properties and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation in drug development. While specific studies on this compound are nascent, research into related pyrazole structures highlights the importance of this field. google.com
Future research should systematically investigate:
Polymorph Screening: A comprehensive screening for different polymorphic forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures).
Structural Characterization: Utilizing techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy to characterize and differentiate potential polymorphs. google.comnih.gov
Solvate and Hydrate (B1144303) Formation: Investigating the propensity of the compound to form solvates and hydrates, which can significantly affect its physical properties. google.comresearchgate.net A patent for a complex pyrazole derivative, for instance, details the existence of dihydrogenphosphate anhydrate and dihydrate forms, underscoring the relevance of such studies. google.com
Integration with Artificial Intelligence and Machine Learning for Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.net For this compound, these computational tools can unlock new avenues for designing novel therapeutics.
Emerging opportunities include:
Predictive Modeling: Employing quantitative structure-activity relationship (QSAR) models and ML algorithms to predict the biological activity and physicochemical properties of novel derivatives based on the this compound scaffold. researchgate.net
De Novo Drug Design: Using generative AI models to design entirely new molecules around the pyrazole core, optimized for binding to specific biological targets like protein kinases. chemrxiv.org
In Silico Screening: High-throughput virtual screening of large compound libraries against disease targets, using the this compound structure as a starting point for identifying promising candidates for further development. researchgate.netasianjpr.com Recent studies have successfully used active learning approaches and free energy perturbation (FEP) predictions to prioritize the synthesis of novel pyrazole-based inhibitors. chemrxiv.org
| AI/ML Application | Objective for this compound Research | Potential Outcome |
|---|---|---|
| Active Learning (AL) & FEP | Predict binding affinity and prioritize synthesis of novel derivatives. chemrxiv.org | Efficient discovery of potent kinase inhibitors. |
| QSAR Modeling | Establish relationships between chemical structure and biological activity. researchgate.net | Rational design of analogues with improved efficacy. |
| Molecular Docking | Simulate binding interactions with target proteins (e.g., kinases, receptors). asianjpr.comresearchgate.net | Identification of key structural motifs for bioactivity. |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net | Early-stage deselection of candidates with poor pharmacokinetic properties. |
Exploration of Novel Catalytic and Materials Science Applications
Beyond pharmaceuticals, pyrazole derivatives are gaining attention in materials science and catalysis due to their unique electronic properties and ability to act as ligands. numberanalytics.commdpi.com The N-unsubstituted pyrazole core, present in this compound, is particularly interesting due to its proton-responsive nature, making it a versatile ligand in homogeneous catalysis. nih.gov
Future research could explore:
Coordination Chemistry: Synthesizing novel metal complexes where this compound acts as a bidentate or monodentate ligand. These complexes could be evaluated for catalytic activity in various organic transformations. nih.gov
Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with specialized optical or electrical properties, such as for use in organic light-emitting diodes (OLEDs) or as semiconductors. nih.gov
Luminescent Materials: Investigating the fluorescence and solvatochromic properties of the compound and its derivatives for potential applications as sensors or brightening agents. nih.gov
Deepening Mechanistic Studies of Bioactivity at the Molecular Level
While the broader pyrazole class is known for a wide spectrum of biological activities, including anti-inflammatory and anticancer effects, the specific molecular mechanisms of action are often not fully understood. researchgate.netnih.gov For this compound, future research must focus on elucidating its precise interactions with biological targets.
Key research directions include:
Target Identification and Validation: Using chemoproteomics and other advanced techniques to identify the specific cellular proteins that this compound binds to. Research on similar 3-aminopyrazole (B16455) scaffolds has identified targets within the CDK kinase family. nih.gov
Structural Biology: Obtaining co-crystal structures of the compound bound to its target proteins to visualize the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive its biological effect.
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues to systematically probe how modifications to the ethoxy and amino groups, as well as the pyrazole ring, affect biological activity. nih.gov This can help in understanding the pharmacophore and optimizing the compound for higher potency and selectivity. Molecular docking studies can further rationalize these findings by showing how substitutions affect binding within the target's active site. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
